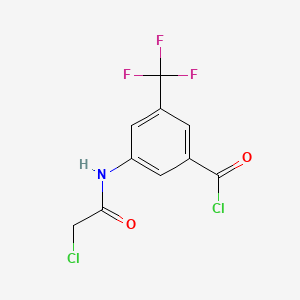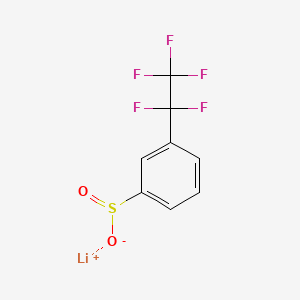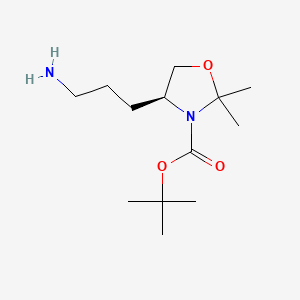![molecular formula C11H14BrNO2S B6611266 [(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one CAS No. 2763777-41-7](/img/structure/B6611266.png)
[(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one, also known as 5-Br-CBI-S, is an organosulfur compound that has recently been studied for its potential applications in scientific research. This compound has unique properties that make it an attractive choice for a variety of research applications.
Scientific Research Applications
[(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one has been studied for its potential uses in scientific research. This compound has been shown to be useful in the study of the structure and function of proteins, as well as in the study of enzyme inhibition and drug metabolism. [(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one has also been used in the study of the structure of DNA and RNA, and has shown promise as an imaging agent for medical imaging.
Mechanism of Action
The mechanism of action of [(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one is not yet fully understood. However, it has been proposed that the compound binds to proteins and enzymes, altering their structure and function. This binding can then result in changes in the activity of the enzymes or proteins, which can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one are not yet fully understood. However, it has been suggested that the compound may have anti-inflammatory and anti-cancer properties, as well as being able to inhibit the growth of certain types of bacteria. Additionally, [(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one has been shown to have an effect on the metabolism of drugs, which could potentially be used to improve drug efficacy.
Advantages and Limitations for Lab Experiments
[(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its structure is relatively stable. Additionally, [(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one is relatively non-toxic, making it safe to use in a laboratory setting. However, the compound is also relatively expensive, making it difficult to use in large-scale experiments. Additionally, the effects of the compound on proteins and enzymes are not yet fully understood, making it difficult to predict the exact effects of the compound on different proteins or enzymes.
Future Directions
The potential future directions for [(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one are numerous. One potential direction is the further study of the compound's effects on proteins and enzymes. Furthermore, further research could be done on the compound's potential anti-inflammatory and anti-cancer properties. Additionally, the compound could be studied for its potential use as an imaging agent for medical imaging. Finally, further research could be done on the compound's effects on drug metabolism, which could potentially be used to improve drug efficacy.
Synthesis Methods
[(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one can be synthesized using a variety of methods, including the reductive amination of 5-bromo-2-methoxyphenylacetone with cyclobutyl isothiocyanate. This method involves the reaction of 5-bromo-2-methoxyphenylacetone with cyclobutyl isothiocyanate in an organic solvent such as dichloromethane. The reaction is then heated to a temperature of 100°C for two hours, resulting in the formation of [(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one.
properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)-cyclobutyl-imino-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-15-10-6-5-8(12)7-11(10)16(13,14)9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBIFJKESIQRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=N)(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate](/img/structure/B6611183.png)


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6611186.png)

![2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate](/img/structure/B6611200.png)

![2-{[2-({4-[4-(3-aminopropyl)piperazin-1-yl]phenyl}amino)-5-chloropyrimidin-4-yl]amino}-N-methylbenzamide hydrochloride](/img/structure/B6611230.png)
![rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6611235.png)

![1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6611249.png)
![7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6611257.png)
![(5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B6611262.png)
